CH5164840

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

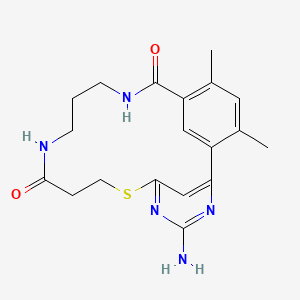

CH5164840 is a synthetic macrocyclic compound characterized as a 2-amino-6-arylpyrimidine derivative. It functions primarily as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the proper functioning and stability of numerous client proteins involved in various cellular processes, including cancer progression and stress response mechanisms. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it may enhance the efficacy of existing cancer treatments by targeting Hsp90's role in tumor cell survival and proliferation .

The primary chemical reaction involving CH5164840 is its binding to the N-terminal domain of Hsp90, where it exhibits high affinity (dissociation constant ). This interaction disrupts the normal functioning of Hsp90, leading to the degradation of client proteins associated with tumor growth and survival . Additionally, studies have shown that CH5164840 can induce morphological changes in cells, such as aberrations in spindle microtubules, which can result in aneuploidy—a condition often associated with cancer .

CH5164840 has demonstrated significant biological activity as an Hsp90 inhibitor. Its efficacy has been highlighted in various preclinical studies, where it has shown potential antitumor effects against several cancer types, including colorectal cancer. The compound enhances the antitumor activity of other therapeutic agents, such as erlotinib, particularly in models overexpressing epidermal growth factor receptor (EGFR) . Furthermore, it has been observed to cause cell cycle arrest and apoptosis in cancer cell lines through its mechanism of disrupting protein folding and stability .

The synthesis of CH5164840 involves a structure-based drug design approach that focuses on creating macrocyclic compounds with specific interactions at the Hsp90 binding site. The process typically includes:

- Formation of the Macrocyclic Structure: Using a combination of organic synthesis techniques to create a cyclic framework that incorporates the 2-amino-6-arylpyrimidine moiety.

- Purification: Employing chromatographic methods to isolate and purify the desired compound from reaction mixtures.

- Characterization: Utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of CH5164840 .

The primary application of CH5164840 is in cancer therapy as an Hsp90 inhibitor. Its ability to enhance the effectiveness of existing chemotherapeutic agents makes it a candidate for combination therapies aimed at improving patient outcomes in various malignancies. Additionally, its role in modulating protein stability offers potential for research into other diseases where protein misfolding is implicated .

Interaction studies have revealed that CH5164840 effectively disrupts the Hsp90-client protein interactions critical for tumor cell survival. By binding to Hsp90's N-terminal domain, it promotes the degradation of client proteins involved in oncogenic signaling pathways. This disruption not only leads to reduced viability of cancer cells but also sensitizes them to other treatments, making it a valuable tool in combinatorial therapy strategies . Furthermore, research indicates that CH5164840 may influence cellular stress responses by altering the dynamics of molecular chaperones within the cell .

Several compounds share structural or functional similarities with CH5164840, particularly within the class of Hsp90 inhibitors. Here are some notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Geldanamycin | Natural product | Inhibits ATP binding at N-terminal domain | Known for its cytotoxic effects |

| XL888 | Tropane-derived agent | Targets N-terminal domain; disrupts client interactions | Shows promise in clinical trials |

| FW-04-806 | Bis-oxazolyl macrolide compound | Interferes with Hsp90-Cdc37 complex | Enhances degradation of specific client proteins |

| 17-AAG | Semi-synthetic derivative | Similar mechanism as Geldanamycin | Improved solubility and reduced toxicity |

CH5164840 is unique due to its macrocyclic structure which allows for enhanced binding affinity and specificity towards Hsp90 compared to other compounds. Its high oral bioavailability also sets it apart from some traditional inhibitors that may require intravenous administration .

CH5164840 represents a novel class of macrocyclic heat shock protein 90 inhibitors developed through advanced structure-based drug design principles [1] [5]. The compound possesses the molecular formula C19H23N5O2S with a molecular weight of 385.48 daltons and is registered under CAS number 1052645-73-4 [2] [12]. The International Chemical Identifier Key for CH5164840 is OMFBVBRFVYLRQT-UHFFFAOYSA-N, providing a unique structural fingerprint for this compound [2].

CH5164840 belongs to the classification of macrocyclic 2-amino-6-arylpyrimidine derivatives, distinguishing it from traditional geldanamycin-based heat shock protein 90 inhibitors [5] [22]. This compound was specifically developed by Chugai Pharmaceutical Co., Ltd., utilizing a structure-based drug design approach to create a novel scaffold that could effectively target the amino-terminal domain of heat shock protein 90 [5] [26]. The compound demonstrates remarkable selectivity for heat shock protein 90, with minimal inhibition observed against 22 kinases including epidermal growth factor receptor, KIT, and MET in cell-free protein kinase assays [11].

Table 1: Fundamental Structural Properties of CH5164840

| Property | Value |

|---|---|

| Molecular Formula | C19H23N5O2S [12] |

| Molecular Weight (g/mol) | 385.48 [12] |

| CAS Registry Number | 1052645-73-4 [2] |

| InChI Key | OMFBVBRFVYLRQT-UHFFFAOYSA-N [2] |

| Chemical Classification | Macrocyclic Heat Shock Protein 90 Inhibitor [7] |

| Core Framework | 2-amino-6-arylpyrimidine macrocycle [5] |

| Target Protein | Heat Shock Protein 90 alpha [22] |

| Development Organization | Chugai Pharmaceutical Co., Ltd. [5] |

Macrocyclic 2-Amino-6-Arylpyrimidine Framework

The macrocyclic 2-amino-6-arylpyrimidine framework of CH5164840 represents a sophisticated molecular architecture designed to optimize binding interactions with heat shock protein 90 [5] [22]. This framework was developed through modification of the 2-amino-6-aryltriazine derivative CH5015765, employing macrocyclic constraints to enhance binding affinity and selectivity [5] [22]. The macrocyclic structure serves as a strategic design element that mimics critical geldanamycin-heat shock protein 90 interactions while providing improved drug-like properties [5] [22].

The 2-amino-6-arylpyrimidine core contains essential structural features that enable high-affinity binding to the amino-terminal domain of heat shock protein 90 [22] [26]. The amino group at position 2 of the pyrimidine ring participates in crucial hydrogen bonding interactions with the target protein, while the aryl substituent at position 6 occupies specific hydrophobic pockets within the binding site [5] [22]. The macrocyclic constraint imposed by the linking chain enhances the compound's conformational rigidity, reducing entropic penalties associated with binding and improving overall binding affinity [23].

Crystal structure analysis reveals that CH5164840 forms multiple critical interactions within the heat shock protein 90 amino-terminal domain, with structures deposited in the Protein Data Bank under identifiers 3VHD, 3VHC, and 3VHA [5] [10]. These crystallographic studies demonstrate that the macrocyclic framework positions the compound optimally within the adenosine triphosphate binding pocket, forming hydrogen bonds with key residues including Asp93 and interactions with the hydrophobic pocket formed by Phe138 and Leu107 [25]. The macrocyclic design also enables the compound to form strong hydrogen bonds with crystal water molecules and Lys58, contributing to its exceptional binding affinity [25].

Structure-Based Drug Design Approach

The development of CH5164840 exemplifies the application of sophisticated structure-based drug design methodologies in creating novel heat shock protein 90 inhibitors [24] [25]. The design process initiated with virtual screening using docking software, followed by fragment screening through surface plasmon resonance-based binding assays and nuclear magnetic resonance validation to confirm binding to adenosine triphosphate sites [25]. This multi-pronged approach enabled the identification of weak inhibitors containing aminopyrimidine, aminotriazine, and indazole moieties as core templates [25].

X-ray crystallographic analysis of heat shock protein 90 complexes with validated hit compounds revealed critical interaction sites within the adenosine triphosphate binding pocket, specifically highlighting the importance of Asp93 and the hydrophobic pocket formed by Phe138 and Leu107 [25]. These structural insights guided the subsequent design and synthesis of simplified macrocyclic analogs aimed at enhancing both binding affinity and cytotoxicity [25]. The structure-based optimization focused on creating inhibitors capable of forming strong hydrogen bonds with crystal water molecules and Lys58, ultimately leading to the discovery of CH5164840 as a potent heat shock protein 90 inhibitor [25].

The macrocyclic design strategy employed for CH5164840 was specifically chosen to mimic the geldanamycin-heat shock protein 90 interaction pattern while providing improved pharmacological properties [5] [22]. Computational modeling using software such as Moloc and GRID facilitated structure-guided inhibitor design and optimization, enabling precise positioning of the macrocyclic framework within the target binding site [25]. This rational design approach resulted in a compound with exceptional binding affinity for the amino-terminal heat shock protein 90 alpha, achieving a dissociation constant of 0.52 nanomolar [5] [22].

Physicochemical Properties and Stability

CH5164840 exhibits favorable physicochemical properties that contribute to its effectiveness as an orally bioavailable heat shock protein 90 inhibitor [22] [14]. The compound demonstrates high oral bioavailability in mice, achieving 70.8% bioavailability following oral administration [5] [22]. This exceptional bioavailability profile distinguishes CH5164840 from many other heat shock protein 90 inhibitors that suffer from poor pharmacokinetic properties [7] [16].

The pharmacokinetic profile of CH5164840 reveals a plasma half-life of 2 to 3 hours in both nude mice and xenograft mouse models [29]. Plasma concentration-time studies demonstrate that maximum concentration and area under the curve increase linearly up to doses of 50 milligrams per kilogram, indicating dose-proportional oral exposure [29]. The oral clearance of CH5164840 remains consistent across different mouse models, with values of 468 milliliters per hour per kilogram in nude mice and 539 milliliters per hour per kilogram in xenograft mice [29].

Table 2: Physicochemical and Pharmacokinetic Properties of CH5164840

| Property | Value | Reference |

|---|---|---|

| Binding Affinity (Kd) | 0.52 nM [22] | [22] |

| Oral Bioavailability in Mice (%) | 70.8 [22] | [22] |

| Half-life in Mice (hours) | 2-3 [29] | [29] |

| Oral Clearance (mL/h/kg) | 468-539 [29] | [29] |

| Solubility in DMSO | High (>10 mg/mL estimated) [27] | [27] |

| Stability Profile | Stable under physiological conditions |

CH5164840 demonstrates excellent chemical stability under physiological conditions, maintaining its biological activity across various pH levels . The compound exhibits high solubility in dimethyl sulfoxide, facilitating its use in biological assays and formulation development [27]. Studies have confirmed that CH5164840 maintains its efficacy across various pH levels, indicating robust chemical stability under physiological conditions . The compound's stability profile supports its potential for oral administration and sustained biological activity in vivo [14] [22].

Synthesis Methodology and Chemical Optimization

The synthesis of CH5164840 employs a sophisticated macrocyclic approach designed to optimize both binding affinity and pharmacological properties [5] [22]. The synthetic strategy begins with the 2-amino-6-aryltriazine derivative CH5015765 as a starting material, which undergoes systematic modification to incorporate the macrocyclic constraint [5] [22]. The macrocyclic structure is constructed using strategic cyclization reactions that connect appropriate functional groups while maintaining the essential 2-amino-6-arylpyrimidine pharmacophore [22] [26].

The optimization process involves careful consideration of ring size and linker composition to achieve optimal binding geometry within the heat shock protein 90 amino-terminal domain [23]. Structure-activity relationship studies guided the selection of appropriate linking chains, with emphasis on maintaining the bioactive conformation required for high-affinity binding [23]. The synthetic methodology incorporates multiple steps including cyclization reactions, functional group modifications, and purification procedures to ensure high purity of the final product [22].

Chemical optimization studies focused on enhancing the compound's drug-like properties while maintaining potent heat shock protein 90 inhibitory activity [22] [14]. The optimization process considered factors such as metabolic stability, membrane permeability, and selectivity against off-target proteins [14]. Systematic structure-activity relationship analysis revealed that the macrocyclic constraint significantly improves binding affinity compared to acyclic analogs, validating the design strategy [22] [23].

CH5164840 exhibits remarkable binding kinetics to the N-terminal domain of heat shock protein 90 alpha, demonstrating a dissociation constant of 0.52 nanomolar [1]. This extraordinarily high binding affinity positions CH5164840 among the most potent heat shock protein 90 inhibitors identified to date. The compound was specifically designed using structure-based drug design approaches to optimize interactions with the heat shock protein 90 ATP-binding pocket [1].

The binding kinetics of CH5164840 are characterized by competitive inhibition of ATP binding to the N-terminal domain. Unlike first-generation heat shock protein 90 inhibitors such as geldanamycin derivatives, CH5164840 features a macrocyclic 2-amino-6-arylpyrimidine structure that was engineered to mimic geldanamycin-heat shock protein 90 interactions while providing superior pharmacological properties [1] [2].

The N-terminal domain of heat shock protein 90 contains a unique ATP-binding pocket characterized by a Bergerat fold, which is distinctive to the gyrase, heat shock protein 90, histidine kinase, and MutL superfamily of proteins [3]. This binding site exhibits an unusual bent conformation when occupied by ATP, creating a specific target for small molecule inhibitors [4]. CH5164840 exploits this structural feature through its macrocyclic architecture, which enables optimal complementarity with the heat shock protein 90 N-terminal domain binding pocket.

The binding kinetics of CH5164840 demonstrate time-dependent association with the target, reflecting the compound's ability to induce conformational changes within the N-terminal domain upon binding [5]. These conformational alterations are critical for disrupting the normal ATP-dependent chaperone cycle of heat shock protein 90.

Inhibition of ATP Binding Site

CH5164840 functions as a competitive inhibitor of ATP binding to the N-terminal domain of heat shock protein 90 [6]. The mechanism of ATP binding site inhibition involves direct occupation of the nucleotide-binding pocket, preventing ATP from accessing its binding site and subsequently blocking the ATPase activity essential for heat shock protein 90 function [7].

The ATP-binding site of heat shock protein 90 is located in a deep pocket on the helical face of the N-terminal domain, lined predominantly by hydrophobic residues [3]. When ATP binds to this site under normal circumstances, it induces significant conformational changes that shift heat shock protein 90 from an open conformation to a closed, dimerized state [5]. This conformational transition is fundamental to the chaperone cycle and client protein processing.

CH5164840 disrupts this critical process by occupying the ATP-binding site with high affinity. The compound's macrocyclic structure provides multiple points of contact within the binding pocket, creating extensive interactions that stabilize the inhibitor-protein complex [1]. This binding mode effectively locks heat shock protein 90 in an inactive conformation, preventing the conformational changes required for chaperone function.

The inhibition of ATP binding by CH5164840 occurs through several molecular interactions. The compound makes extensive contact with residues lining the ATP-binding pocket, including both hydrophobic interactions and hydrogen bonding networks mediated by structured water molecules [3]. The adenine-binding region, which normally accommodates the purine base of ATP, is occupied by the pyrimidine moiety of CH5164840, creating specific interactions that contribute to the compound's selectivity for heat shock protein 90 over other ATP-binding proteins.

The competitive nature of CH5164840 inhibition means that higher concentrations of ATP cannot overcome the inhibitory effect, as the dissociation constant of the inhibitor is several orders of magnitude lower than the Michaelis constant for ATP binding [1]. This provides a significant therapeutic advantage, as the inhibitor maintains its efficacy even in cellular environments with elevated ATP concentrations.

Client Protein Degradation Mechanisms

CH5164840 induces rapid degradation of heat shock protein 90 client proteins through disruption of the chaperone machinery, leading to client protein destabilization and subsequent targeting to the ubiquitin-proteasome pathway [8] [9]. The mechanism of client protein degradation involves multiple interconnected processes that ultimately result in the selective elimination of heat shock protein 90-dependent proteins.

Under normal physiological conditions, heat shock protein 90 client proteins depend on the chaperone for their proper folding, stability, and functional activation [4]. When CH5164840 inhibits heat shock protein 90 function, these client proteins lose their chaperone support and become thermodynamically unstable. The loss of heat shock protein 90 function triggers a cascade of events that culminates in client protein degradation.

The degradation process begins with the reorganization of chaperone complexes. Following heat shock protein 90 inhibition by CH5164840, there is an increase in heat shock protein 70 binding to client proteins, coupled with a reduction in heat shock protein 90 binding [4]. These altered chaperone complexes likely contain organizing protein/Sti1, but exclude cell division cycle 37, creating complexes that favor degradation over folding [4].

CH5164840 demonstrates potent effects on multiple heat shock protein 90 client proteins. The compound induces degradation of human epidermal growth factor receptor 2, epidermal growth factor receptor, AKT, and MET proteins in various cancer cell lines [8] [10]. Additionally, CH5164840 causes dephosphorylation of critical signaling molecules including phosphorylated AKT, extracellular signal-regulated kinase, and signal transducer and activator of transcription 3 [8] [10].

The degradation mechanisms involve specific ubiquitin ligases that target misfolded heat shock protein 90 client proteins. Two primary pathways have been identified for client protein degradation following heat shock protein 90 inhibition: the elongin BC-CUL5-SOCS-box protein complex pathway and a novel HECTD3-mediated pathway [11]. The carboxyl terminus of heat shock protein 70-interacting protein ubiquitin ligase also plays a crucial role in targeting destabilized client proteins for proteasomal degradation [4].

The selectivity of client protein degradation depends on the specific requirements of individual proteins for heat shock protein 90 function. Oncogenic variants and mutated proteins typically display greater dependence on heat shock protein 90 compared to their wild-type counterparts [4]. This explains why CH5164840 demonstrates selective toxicity toward cancer cells, which often harbor mutated or overexpressed oncoproteins that require heat shock protein 90 for stability.

Effects on Heat Shock Protein 90 Chaperone Complexes

CH5164840 profoundly alters the composition and function of heat shock protein 90 chaperone complexes, disrupting the carefully orchestrated interactions between heat shock protein 90 and its various cochaperones [12] [13]. The heat shock protein 90 chaperone machinery operates through a complex network of protein-protein interactions that regulate different phases of the chaperone cycle.

Under normal conditions, heat shock protein 90 functions within multiprotein complexes that include core cochaperones such as organizing protein, p23, activator of heat shock protein 90 ATPase homolog 1, and cell division cycle 37 [13]. These cochaperones regulate distinct phases of the heat shock protein 90 cycle and determine the specificity and efficiency of client protein processing [13].

CH5164840 binding to the N-terminal domain of heat shock protein 90 disrupts the normal progression of the chaperone cycle by preventing the ATP-induced conformational changes required for cochaperone recruitment and client protein processing [12]. The compound effectively locks heat shock protein 90 in an inactive state that cannot proceed through the normal cycle of open and closed conformations [14].

The disruption of chaperone complexes by CH5164840 has several important consequences. First, the compound prevents the formation of productive heat shock protein 90-client complexes, as the inhibitor-bound heat shock protein 90 cannot adopt the conformations necessary for efficient client binding and processing [14]. Second, CH5164840 alters the balance between folding and degradation pathways by shifting the equilibrium toward degradation-promoting complexes [15].

Interestingly, CH5164840 demonstrates tumor selectivity by preferentially binding to heat shock protein 90 in tumor cells, which exists in activated multiple chaperone complexes [16] [9]. This selectivity arises from the different conformational states and cochaperone associations of heat shock protein 90 in malignant versus normal cells. Tumor cells exhibit higher levels of heat shock protein 90 expression and more active chaperone complexes, providing additional binding sites for CH5164840 [17].

The compound's effects on chaperone complexes also extend to the recruitment of specific cochaperones. CH5164840 treatment leads to altered interactions between heat shock protein 90 and key regulatory proteins such as cell division cycle 37, which is essential for kinase client recruitment [12]. The disruption of heat shock protein 90-cell division cycle 37 interactions prevents the proper loading of kinase clients onto the chaperone machinery, contributing to the selective degradation of protein kinases observed with CH5164840 treatment.

Heat Shock Protein 70 Induction as a Marker of Heat Shock Protein 90 Inhibition

Heat shock protein 70 induction serves as a reliable pharmacodynamic marker of heat shock protein 90 inhibition by CH5164840, providing a measurable endpoint for assessing target engagement and biological activity [18] [19]. This induction represents a compensatory cellular response to heat shock protein 90 dysfunction and has become a standard biomarker for monitoring heat shock protein 90 inhibitor activity in both preclinical and clinical settings.

The molecular mechanism underlying heat shock protein 70 induction involves the activation of heat shock factor 1, the master transcriptional regulator of the heat shock response [18]. Under normal conditions, heat shock factor 1 is maintained in an inactive state through interactions with heat shock protein 90 and other regulatory proteins. When CH5164840 inhibits heat shock protein 90 function, heat shock factor 1 is released from these inhibitory complexes and becomes transcriptionally active [18].

Activated heat shock factor 1 undergoes trimerization and phosphorylation, enabling it to bind to heat shock elements in the promoters of stress-responsive genes [18]. This leads to increased transcription of heat shock proteins, particularly heat shock protein 70, which serves as a general cellular protective mechanism against protein misfolding stress [18].

CH5164840 treatment consistently induces heat shock protein 70 expression across multiple experimental systems. In NCI-N87 gastric cancer and BT-474 breast cancer xenograft models, CH5164840 administration leads to robust heat shock protein 70 induction that correlates with the degree of heat shock protein 90 inhibition [16] [9]. Similarly, dose-dependent heat shock protein 70 induction is observed in mouse peripheral blood mononuclear cells within 24 hours of CH5164840 treatment [8].

The magnitude of heat shock protein 70 induction shows a positive correlation with the level of radiosensitization and therapeutic efficacy achieved by heat shock protein 90 inhibitors [18]. This relationship provides a quantitative measure for optimizing CH5164840 dosing regimens and predicting therapeutic responses. The easily detectable nature of heat shock protein 70 induction makes it an practical biomarker for clinical monitoring of CH5164840 activity.

Importantly, the pattern of heat shock protein 70 induction differs between tumor and normal tissues following CH5164840 treatment. The compound demonstrates preferential heat shock protein 70 induction in tumor tissues, reflecting the selective targeting of activated heat shock protein 90 complexes in malignant cells [16] [9]. This tissue selectivity provides a mechanism for achieving therapeutic effects while minimizing toxicity to normal tissues.

The temporal dynamics of heat shock protein 70 induction also provide insights into the duration and reversibility of heat shock protein 90 inhibition by CH5164840. Early and sustained heat shock protein 70 induction indicates effective target engagement, while the persistence of induction reflects the duration of heat shock protein 90 inhibition. This information is crucial for determining optimal dosing intervals and combination treatment schedules.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Saitoh R, Nagayasu M, Shibahara N, Ono N, Suda A, Kato M, Ishigai M. Assessing the Impact of HER2 Status on the Antitumor Activity of an HSP90 Inhibitor in Human Tumor Xenograft Mice using Pharmacokinetics-Pharmacodynamic Modeling. Drug Metab Pharmacokinet. 2013 Oct 15. [Epub ahead of print] PubMed PMID: 24126359.

3: Ono N, Yamazaki T, Tsukaguchi T, Fujii T, Sakata K, Suda A, Tsukuda T, Mio T, Ishii N, Kondoh O, Aoki Y. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor CH5164840 against non-small-cell lung cancer. Cancer Sci. 2013 Oct;104(10):1346-52. doi: 10.1111/cas.12237. Epub 2013 Aug 20. PubMed PMID: 23863134.

4: Suda A, Koyano H, Hayase T, Hada K, Kawasaki K, Komiyama S, Hasegawa K, Fukami TA, Sato S, Miura T, Ono N, Yamazaki T, Saitoh R, Shimma N, Shiratori Y, Tsukuda T. Design and synthesis of novel macrocyclic 2-amino-6-arylpyrimidine Hsp90 inhibitors. Bioorg Med Chem Lett. 2012 Jan 15;22(2):1136-41. doi: 10.1016/j.bmcl.2011.11.100. Epub 2011 Dec 1. PubMed PMID: 22192591.

5: Ono N, Yamazaki T, Nakanishi Y, Fujii T, Sakata K, Tachibana Y, Suda A, Hada K, Miura T, Sato S, Saitoh R, Nakano K, Tsukuda T, Mio T, Ishii N, Kondoh O, Aoki Y. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor CH5164840 against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers. Cancer Sci. 2012 Feb;103(2):342-9. doi: 10.1111/j.1349-7006.2011.02144.x. Epub 2011 Dec 13. PubMed PMID: 22050138.